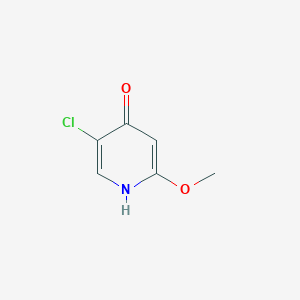

5-Chloro-4-hydroxy-2-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-hydroxy-2-methoxypyridine is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound

Mécanisme D'action

Target of Action

It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Pyridine derivatives can act as ligands, forming complexes with metal ions, which can influence their interaction with biological targets . The hydroxy and methoxy groups in the compound may also play a role in its interaction with its targets .

Biochemical Pathways

Pyridine derivatives are known to be involved in various biochemical processes, including enzymatic reactions and signal transduction .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular processes, potentially influencing cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-hydroxy-2-methoxypyridine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Analyse Biochimique

Biochemical Properties

The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 5-Chloro-4-hydroxy-2-methoxypyridine vary with different dosages in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-2-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The exact methods may vary depending on the manufacturer, but they generally follow similar principles as the laboratory-scale synthesis, with additional steps for purification and quality control.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-4-hydroxy-2-methoxypyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

5-Chloro-4-hydroxy-2-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-methoxypyridine: This compound shares a similar structure but differs in the position of the chlorine and methoxy groups.

5-Chloro-2-hydroxypyridine: Another related compound with a hydroxyl group at a different position.

2-Chloro-5-methylpyridine: This compound has a methyl group instead of a methoxy group.

Uniqueness

5-Chloro-4-hydroxy-2-methoxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Activité Biologique

5-Chloro-4-hydroxy-2-methoxypyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C6H6ClNO2

- Molecular Weight : 161.57 g/mol

- IUPAC Name : this compound

This compound exhibits various biological activities primarily through the following mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and neuroprotection .

- Antioxidant Activity : Research indicates that pyridine derivatives can scavenge free radicals, thereby reducing oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

- Anticancer Properties : Studies have demonstrated that this compound may induce apoptosis in cancer cells, particularly through cell cycle arrest mechanisms. For instance, it has been evaluated in various cancer cell lines, showing promising antiproliferative effects .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Anticancer Studies : A study evaluated the compound's effect on human tumor cell lines, revealing significant cytotoxicity and a mechanism involving G2/M phase cell cycle arrest. The IC50 values were determined using MTT assays, highlighting its potential as an anticancer agent .

- Cholinesterase Inhibition : Research indicated that derivatives of this compound exhibited selective inhibition of AChE and BuChE, with some compounds showing IC50 values in the micromolar range. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .

- Antioxidant Activity Assessment : The antioxidant capacity was measured using various assays (DPPH, ABTS), demonstrating that this compound effectively reduced oxidative stress markers in vitro .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRXQMRKJKJLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.